molecular formula C3H10N2 B13859124 rac 1,1,2-Diaminopropane-d3

rac 1,1,2-Diaminopropane-d3

Cat. No.: B13859124
M. Wt: 77.14 g/mol
InChI Key: AOHJOMMDDJHIJH-UHVFUKFASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1,1,2-Diaminopropane-d3 typically involves the deuteration of 1,2-diaminopropane. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. The final product is purified through distillation or chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: rac 1,1,2-Diaminopropane-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac 1,1,2-Diaminopropane-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of rac 1,1,2-Diaminopropane-d3 involves its incorporation into chemical or biological systems where it acts as a tracer or a reactant. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track its movement and transformation within the system. This helps in understanding the molecular targets and pathways involved in various processes .

Comparison with Similar Compounds

Uniqueness: rac 1,1,2-Diaminopropane-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C3H10N2

Molecular Weight

77.14 g/mol

IUPAC Name

1,1,2-trideuteriopropane-1,2-diamine

InChI

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/i2D2,3D

InChI Key

AOHJOMMDDJHIJH-UHVFUKFASA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C)N)N

Canonical SMILES

CC(CN)N

Origin of Product

United States

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